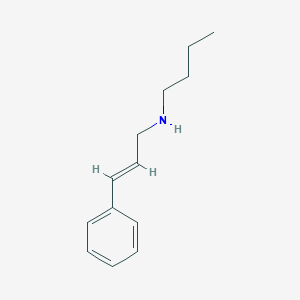

N-butyl-N-cinnamylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

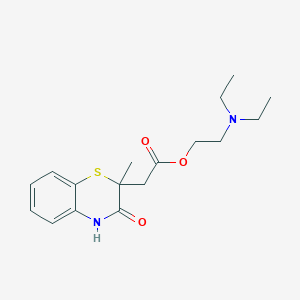

“N-butyl-N-cinnamylamine” is a compound that would be expected to have characteristics of both butylamine and cinnamylamine. Butylamine is a colorless liquid which acquires a yellow color upon storage in air . It is one of the four isomeric amines of butane . Cinnamylamine is an aromatic compound derived from L-phenylalanine, which is used in the synthesis of biologically active molecules, including drugs, and energetic materials .

Synthesis Analysis

The synthesis of cinnamylamine has been achieved using cinnamic acid as the precursor in E. coli using a combinatorial metabolic engineering strategy . A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors has also been developed .Aplicaciones Científicas De Investigación

Biosynthesis of Aromatic Compounds

N-butyl-N-cinnamylamine is an aromatic compound derived from L-phenylalanine, which is used in the synthesis of biologically active molecules . It has been synthesized mainly by chemical methods to date, and few reports have focused on the biosynthesis of N-butyl-N-cinnamylamine . However, recent research has established an efficient biosynthesis method for N-butyl-N-cinnamylamine .

Production of Biologically Active Molecules

N-butyl-N-cinnamylamine is a valuable starting material for synthesizing bioactive substances with antibacterial, antiviral, anticancer, and other pharmacological effects . It is also an essential precursor for energetic compounds that can synthesize energetic materials .

Synthesis of Cinnamamides

Cinnamamides, derivatives of cinnamic acid, have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties . N-butyl-N-cinnamylamine can be used in the synthesis of cinnamamides .

Use in Continuous-Flow Microreactors

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method features short residence time, mild reaction conditions, easy control of the reaction process, and the catalyst can be recycled or reused .

Production of 2D Perovskites

N-butyl-3-phenyl-2-propen-1-amine (PPA) based 2D perovskites have been reported, which are used in efficient and stable perovskite solar cells (PSCs) . The PSCs containing the (PPA)x(MAPbI3)1−x/MAPbI3 bilayer thin film exhibit a power conversion efficiency (PCE) of 21.98%, which is approximately a 25% enhancement compared to that of the MAPbI3 thin film .

Use in Metabolic Engineering

The biocatalytic synthesis of APAs (taking cinnamylamine as an example) was metabolically regulated by the overexpression or knockout of five native global transcription factors (TFs), the overexpression of eight native resistance genes, and optimization of promoters .

Safety and Hazards

Propiedades

IUPAC Name |

N-[(E)-3-phenylprop-2-enyl]butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-10,14H,2-3,11-12H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZYKBHEGUJORL-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC=CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC/C=C/C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-N-cinnamylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(pyridin-4-ylmethylamino)phenyl]benzamide](/img/structure/B502020.png)

![Phenanthro[9,10-b]quinoxaline-10-carboxylic acid](/img/structure/B502033.png)

![2-[(5-{[(4-Fluorophenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B502034.png)

![N-[1-(1-adamantyl)ethyl]-N-(2-pyridinylmethyl)amine](/img/structure/B502035.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B502042.png)

![5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B502043.png)

![6-[(2-chloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502045.png)